4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one
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Overview
Description
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with pyrrolidine groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one typically involves the nucleophilic substitution of a pyrimidine precursor. One common method is the reaction of 2-chloro-4,6-dichloropyrimidine with pyrrolidine under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-chloro-4,6-dichloropyrimidine and pyrrolidine.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Procedure: Pyrrolidine is added to a solution of 2-chloro-4,6-dichloropyrimidine in the solvent. The mixture is heated and stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the pyrrolidine substituents.
Substitution: The pyrrolidine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the 2-position can yield various substituted pyrimidines, while oxidation can produce hydroxylated or carbonylated derivatives.
Scientific Research Applications
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrimidine derivatives.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrolidine groups enhance binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(pyrrolidin-1-yl)pyrimidine: Similar structure but with an additional pyrrolidine group at the 2-position.
4,6-Di(morpholin-4-yl)pyrimidin-2(1H)-one: Similar structure but with morpholine substituents instead of pyrrolidine.
4,6-Di(piperidin-1-yl)pyrimidin-2(1H)-one: Similar structure but with piperidine substituents instead of pyrrolidine.
Uniqueness
4,6-Di(pyrrolidin-1-yl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of pyrrolidine groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
908140-94-3 |
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Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4,6-dipyrrolidin-1-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H18N4O/c17-12-13-10(15-5-1-2-6-15)9-11(14-12)16-7-3-4-8-16/h9H,1-8H2,(H,13,14,17) |
InChI Key |
XXVMRKGTHCALIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=O)N2)N3CCCC3 |
Origin of Product |
United States |
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